N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with two 4-methylphenyl groups attached to the nitrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method is the one-pot three-component reaction, which involves the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using recyclable catalysts and solvent-free conditions. For example, Brønsted acidic ionic liquids have been found to be efficient and recyclable catalysts for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines. These reactions proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway .
Chemical Reactions Analysis
Types of Reactions
N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.
Scientific Research Applications
N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its cytotoxic effects on cancer cells, particularly breast cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can be compared with other similar compounds, such as:
2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine: This compound also exhibits COX-2 inhibitory activity but may have different selectivity and potency.
2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one: Known for its antiviral activity, this compound has a different mechanism of action and therapeutic application.
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: This compound is used in the treatment of central nervous system disorders and has a different pharmacological profile.
Properties
Molecular Formula |
C20H18N4 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-4-8-16(9-5-14)18-19(22-17-10-6-15(2)7-11-17)24-13-3-12-21-20(24)23-18/h3-13,22H,1-2H3 |
InChI Key |
DPGJEGCGLXBGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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